methyl 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate
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Overview
Description
Methyl 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate is a complex organic compound characterized by its quinoline core structure, which is substituted with various functional groups including a fluorine atom, a methoxy group, and a methyl group
Mechanism of Action
Target of Action
The primary target of methyl 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate is the RET protein . RET is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration .
Mode of Action
This compound interacts with its target by inhibiting the RET signaling pathway . This compound has been shown to be more effective at inhibiting cell proliferation in RET-mutated cell lines compared to other multi-kinase inhibitors .
Biochemical Pathways
The compound affects the RET signaling pathway , which is involved in cell growth and differentiation . By inhibiting this pathway, the compound can potentially halt the proliferation of cancer cells with RET mutations .
Pharmacokinetics
The compound’s effectiveness in inhibiting ret-mutated cell lines suggests it may have good bioavailability .
Result of Action
The inhibition of the RET signaling pathway by this compound results in the suppression of cell proliferation in RET-mutated cell lines . This suggests that the compound could have potential therapeutic applications in the treatment of cancers with RET mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be performed to reduce the quinoline ring or other functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substituent.
Major Products Formed:
Oxidation: Quinone derivatives, such as 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2,3-dione.
Reduction: Reduced quinoline derivatives, such as 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylic acid.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, methyl 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Comparison with Similar Compounds
8-Fluoroquinoline: Similar to the target compound but lacks the methoxy and methyl groups.
4-[(2-Methoxy-5-methylphenyl)amino]quinoline-2-carboxylate: Similar structure but without the fluorine atom.
Methyl 8-fluoro-4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate: Similar but with a different position of the methoxy group.
Uniqueness: The presence of both the fluorine atom and the methoxy group in the target compound provides unique chemical and biological properties that distinguish it from similar compounds. These modifications can enhance its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 8-fluoro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate, with the CAS number 1207009-46-8, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and its potential applications in medicine.
Property | Value |
---|---|
Molecular Formula | C19H17FN2O3 |
Molecular Weight | 340.3 g/mol |
CAS Number | 1207009-46-8 |
The biological activity of this compound primarily involves its interaction with cellular pathways that regulate growth and apoptosis. The compound is believed to exert its effects through the following mechanisms:
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation. This was demonstrated in various cancer cell lines, where it significantly increased the percentage of cells in the G2/M phase after treatment .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating key signaling pathways, including the PI3K/AKT/mTOR pathway. This modulation leads to increased production of reactive oxygen species (ROS), which are known to trigger apoptotic pathways .
- Inhibition of Migration and Colony Formation : In vitro studies have shown that this compound inhibits colony formation and migration of cancer cells, further supporting its potential as an anticancer agent .
Biological Activity Against Cancer
The compound has been tested against several cancer cell lines, demonstrating notable cytotoxic effects:
- Colorectal Cancer (HCT116 and Caco-2) : The compound exhibited IC50 values of approximately 0.35 µM for HCT116 and 0.54 µM for Caco-2 cells, indicating potent cytotoxicity compared to traditional chemotherapeutic agents .
- Mechanistic Studies : Detailed studies revealed that the compound could inhibit cell migration and induce apoptosis through ROS generation and mitochondrial membrane potential disruption, highlighting its potential as a lead compound in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Antibacterial Properties : Preliminary studies suggest that quinoline derivatives exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific MIC values for different strains are yet to be fully characterized for this compound but suggest a potential broad-spectrum antibacterial effect .
- Antifungal Activity : Similar to its antibacterial properties, there is a potential for antifungal activity against common pathogens such as Candida albicans, although specific data on this compound's efficacy is limited .
Case Studies and Research Findings
Several studies have explored the biological activity of similar quinoline derivatives, providing insights into their therapeutic potential:
- Cytotoxicity in Colorectal Cancer Models : A study demonstrated that related compounds could significantly inhibit growth and induce apoptosis in colorectal cancer models, suggesting that this compound may share similar mechanisms .
- Quinoline Derivatives as Antiviral Agents : Research has shown that certain quinolines possess antiviral properties against viruses such as HIV and Zika virus, indicating a broader therapeutic potential that may extend beyond oncology .
Properties
IUPAC Name |
methyl 8-fluoro-4-(2-methoxy-5-methylanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-11-7-8-17(24-2)15(9-11)21-14-10-16(19(23)25-3)22-18-12(14)5-4-6-13(18)20/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHWRQHMQSHXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.